

# An In-Depth Technical Guide to 2,3-Difluoro-4-methoxybenzyl Alcohol

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## Compound of Interest

Compound Name: 2,3-Difluoro-4-methoxybenzyl alcohol

Cat. No.: B2433999

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## Introduction

**2,3-Difluoro-4-methoxybenzyl alcohol** is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry, agrochemicals, and materials science. As a functionalized benzyl alcohol, it serves as a versatile synthetic intermediate or building block. The strategic placement of two fluorine atoms on the benzene ring alongside a methoxy and a hydroxymethyl group imparts unique electronic properties, metabolic stability, and conformational constraints. These attributes make it a valuable synthon for introducing specifically fluorinated phenyl moieties into more complex molecular architectures.

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to modulate key properties such as lipophilicity, pKa, metabolic stability, and binding affinity. This guide provides a comprehensive overview of the physicochemical properties, synthesis, potential applications, and safe handling protocols for **2,3-Difluoro-4-methoxybenzyl alcohol**, serving as a critical resource for professionals in chemical research and development.

## Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in research. The key identifiers and properties of **2,3-Difluoro-4-methoxybenzyl**

**alcohol** are summarized below.

Property	Value	Source
IUPAC Name	(2,3-Difluoro-4-methoxyphenyl)methanol	N/A
CAS Number	886500-71-6	[1]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> F <sub>2</sub> O <sub>2</sub>	N/A
Molecular Weight	174.15 g/mol	[2]
Appearance	White to off-white crystalline solid (typical for similar isomers)	N/A
Purity	≥97% (as commercially available)	[1]

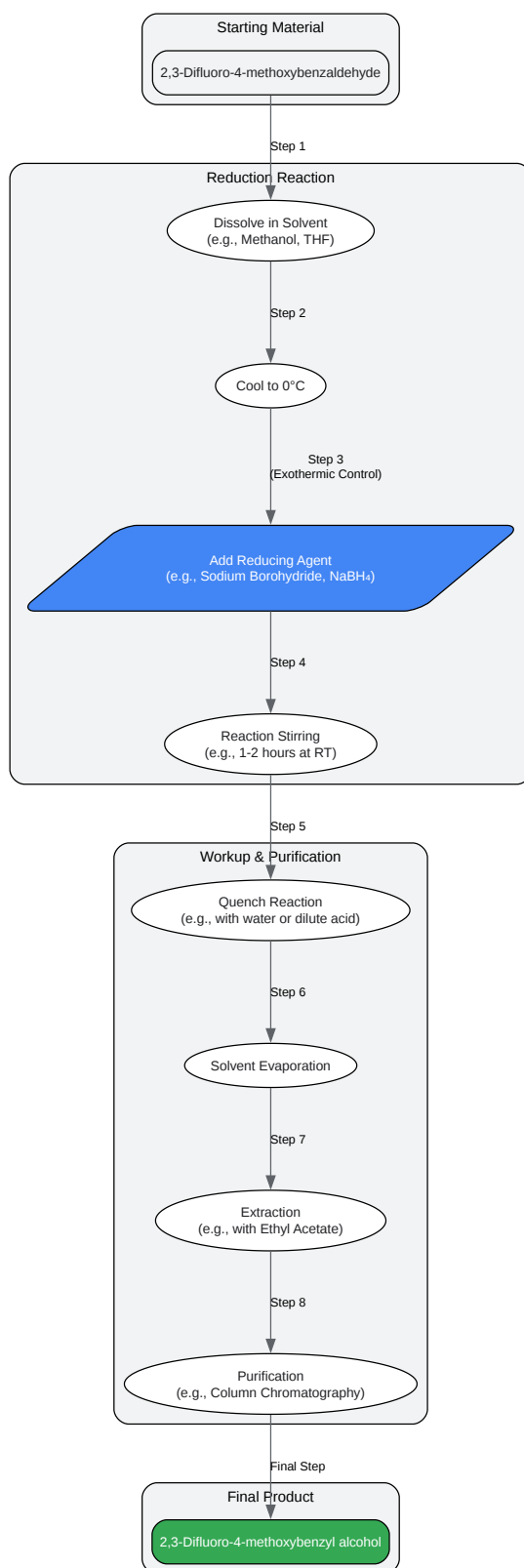
Note: Some physical properties like melting and boiling points are not publicly documented for this specific isomer and may vary between suppliers.

## Plausible Synthetic Pathway

The synthesis of substituted benzyl alcohols often involves the reduction of the corresponding benzaldehyde or benzoic acid derivative. For **2,3-Difluoro-4-methoxybenzyl alcohol**, a common and reliable laboratory-scale synthesis would proceed via the reduction of 2,3-Difluoro-4-methoxybenzaldehyde.

## Conceptual Synthesis Workflow

The following diagram illustrates a plausible and widely used synthetic route.



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Caption: A typical workflow for the synthesis of **2,3-Difluoro-4-methoxybenzyl alcohol**.

## Detailed Experimental Protocol

This protocol is a representative example based on standard chemical literature for the reduction of aromatic aldehydes.<sup>[3]</sup>

- **Preparation:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2,3-Difluoro-4-methoxybenzaldehyde in an appropriate solvent such as methanol or tetrahydrofuran (THF).
- **Cooling:** Place the flask in an ice bath and cool the solution to 0-5°C. This step is crucial to moderate the exothermic reaction upon addition of the reducing agent.
- **Reduction:** Slowly add sodium borohydride ( $\text{NaBH}_4$ , ~1.1 equivalents) to the stirred solution in small portions, ensuring the temperature remains below 10°C. The use of  $\text{NaBH}_4$  is preferred for its selectivity for aldehydes and ketones and its operational simplicity compared to stronger reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ).
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- **Quenching:** Carefully quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) to decompose any excess  $\text{NaBH}_4$ .
- **Workup:** Remove the organic solvent under reduced pressure. Extract the resulting aqueous residue multiple times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and filter.
- **Purification:** Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the crude alcohol by flash column chromatography on silica gel to obtain the final product with high purity.

## Applications in Research and Drug Development

While specific applications for the 2,3-difluoro isomer are still emerging, its utility can be inferred from the well-established roles of its structural analogs in organic synthesis.

- **Synthetic Intermediate:** The primary role of this compound is as a precursor for more complex molecules. The primary alcohol group can be easily converted into other functionalities such as aldehydes, carboxylic acids, halides (e.g., benzyl bromide), or ethers. This versatility makes it a key building block for multi-step syntheses in pharmaceutical and agrochemical research.<sup>[4]</sup>
- **Medicinal Chemistry:** The 2,3-difluoro-4-methoxyphenyl moiety is a valuable scaffold in drug design. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the acidity of nearby protons. Furthermore, fluorine can engage in favorable electrostatic or hydrogen bonding interactions with biological targets, potentially increasing binding affinity and efficacy.
- **Protecting Group Chemistry:** Analogous to the widely used 4-methoxybenzyl (PMB) group, this molecule could be used to protect hydroxyl groups.<sup>[4]</sup> The resulting PMB-type ether would offer similar stability under many reaction conditions but with potentially altered cleavage kinetics due to the electronic effects of the fluorine atoms.

## Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for **2,3-Difluoro-4-methoxybenzyl alcohol** is not widely available, safety protocols can be established based on data for structurally similar fluorinated benzyl alcohols. The following recommendations are based on compounds like 2-fluoro-4-methoxybenzyl alcohol and other difluorinated isomers.

## Hazard Identification & Precautionary Measures

Hazard Class	GHS Statements (Anticipated)
Skin Irritation	H315: Causes skin irritation.
Eye Irritation	H319: Causes serious eye irritation.
Respiratory Irritation	H335: May cause respiratory irritation.

Precautionary Measures	GHS Statements (Anticipated)
Prevention	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.
Response	P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage	P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
Disposal	P501: Dispose of contents/container to an approved waste disposal plant.

## Personal Protective Equipment (PPE) & Handling

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
- Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
- Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with an appropriate cartridge.

## Storage Recommendations

Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.

## Conclusion

**2,3-Difluoro-4-methoxybenzyl alcohol** is a specialized chemical intermediate with significant potential for advancing research in organic synthesis, particularly in the creation of novel pharmaceuticals and advanced materials. Its unique substitution pattern offers chemists a tool to fine-tune molecular properties with high precision. By understanding its fundamental characteristics, plausible synthetic routes, and essential safety protocols, researchers can effectively and safely leverage this compound to achieve their synthetic goals and drive innovation.

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